4-丙酰基苯甲腈

描述

4-Propanoylbenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzonitrile derivatives, which are compounds related to 4-Propanoylbenzonitrile. These derivatives are used in different applications, such as the synthesis of dyes, surface modification agents, and in the study of molecular structures and chemical reactions .

Synthesis Analysis

The synthesis of benzonitrile derivatives can involve multiple steps and different starting materials. For example, one of the papers describes a one-pot synthesis of a pyridinone derivative using ethyl cyanoacetate, propylamine, and ethyl acetoacetate . Another paper details the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles through the addition of aryl cyanamides to arynes . Additionally, the synthesis of 4-Trichlorosilylmethylbenzonitrile is achieved starting from 4-(bromomethyl)benzonitrile and trichlorosilane . These methods highlight the versatility in the synthesis of benzonitrile derivatives, which could be applied to the synthesis of 4-Propanoylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using various spectroscopic methods, such as NMR spectroscopy . X-ray diffraction is another powerful technique used to examine the solid-state structure of amino analogs of bisbenzonitriles, revealing different conformations and intermolecular hydrogen bonding patterns . These techniques are essential for confirming the structure of synthesized compounds, including potential derivatives of 4-Propanoylbenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions. The papers discuss the functionalization of aminocyanation products to form diverse derivatives, including drug molecules and fused heterocycles . The reactivity of the cyano group in these derivatives is a key feature that allows for further chemical transformations, which could be relevant for the modification of 4-Propanoylbenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the electronic and infrared spectra of a jet-cooled 4-aminobenzonitrile-H2O complex show how the substitution of a CN group can change the electronic nature of the amino group . The intramolecular charge transfer and dual fluorescence observed in certain aminobenzonitriles indicate how structural changes can affect the photophysical properties . These insights into the properties of benzonitrile derivatives can provide a foundation for understanding the behavior of 4-Propanoylbenzonitrile in various environments.

科学研究应用

光谱研究

4-丙酰基苯甲腈和相关化合物已在光谱学领域得到广泛研究。例如,对结构上与 4-丙酰基苯甲腈相似的化合物 4-羟基苯甲腈的研究表明,当转化为氧阴离子时,光谱发生显著变化,这对于理解分子结构和相互作用至关重要 (Binev,2001)。

液晶研究

对液晶(一种具有结构化液相的分子)的研究包括对含有 4-丙基环己基苯甲腈等化合物的混合物的研究。这些研究对于开发用于捕获 CO2 的新材料至关重要,突出了此类化合物在环境应用中的重要性 (Groen、Vlugt 和 Loos,2015)。

抗病毒研究

在抗病毒研究领域,苯甲腈衍生物(例如在涉及喹唑啉-4-基氨基甲基膦酸酯的研究中通过微波辐射合成的衍生物)已显示出对抗烟草花叶病毒等病毒的潜力 (Luo 等,2012)。

微电化学应用

4-丙酰基苯甲腈衍生物在微电化学应用中也具有相关性。使用 4-叠氮苯二氮正离子等衍生物对金表面进行微电化学图案化的研究为电极功能化开辟了新途径 (Coates 等,2011)。

溶解度和材料特性

已经研究了 4-硝基苯甲腈等化合物在各种溶剂中的溶解度,从而深入了解了它们的材料特性和在化学工程中的应用 (万鑫等,2018)。

癌症研究

在癌症研究中,4-氨基苯甲腈等化合物已用于合成铁(II)-环戊二烯基化合物,对结直肠癌和三阴性乳腺癌细胞表现出很强的活性 (Pilon 等,2020)。

等离子体聚合和光学性质

对苯基苯甲腈的等离子体聚合(包括 4-丙酰基苯甲腈的衍生物)的研究对于合成具有改进光学性质的新型聚腈薄膜至关重要,表明了它们在材料科学和技术中的潜力 (Zhao、Wang 和 Xiao,2006)。

药物开发

在药物研究中,已经合成并评估了与 4-丙酰基苯甲腈相关的氨基苯甲腈衍生物的抗菌活性,为开发新的治疗剂做出了贡献 (Kardile 和 Kalyane,2010)。

安全和危害

The safety information for 4-Propanoylbenzonitrile indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

属性

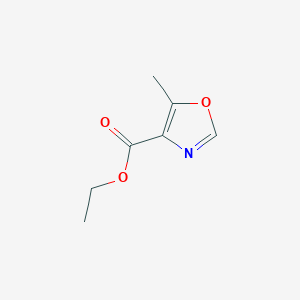

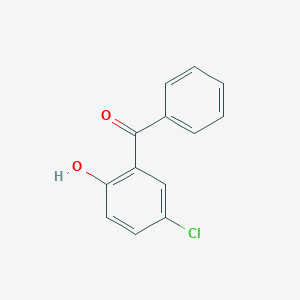

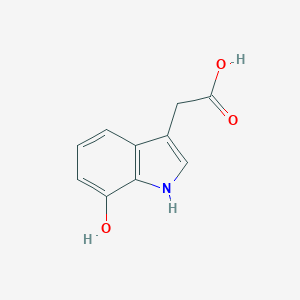

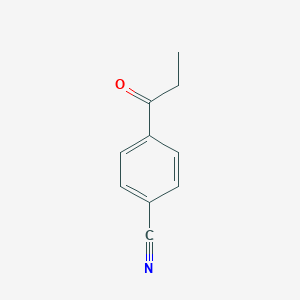

IUPAC Name |

4-propanoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQBABYHFYWPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propanoylbenzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。